Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate
Description
Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate is an epoxide-containing aromatic ester with a methoxy group at the 2-position and chlorine substituents at the 3- and 5-positions of the phenyl ring. The epoxide (oxirane) ring and ester functional group are critical to its reactivity and bioavailability. Substituents such as chlorine and methoxy groups influence its electronic properties, lipophilicity, and interactions with biological targets .
Properties
CAS No. |
33567-58-7 |
|---|---|
Molecular Formula |
C11H10Cl2O4 |
Molecular Weight |
277.10 g/mol |
IUPAC Name |
methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H10Cl2O4/c1-15-8-6(3-5(12)4-7(8)13)9-10(17-9)11(14)16-2/h3-4,9-10H,1-2H3 |
InChI Key |
FTOYPHSRTPHZPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate typically involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with a suitable epoxidizing agent. One common method involves the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy and chlorine substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl trans-3-(4-Methoxyphenyl)Glycidate (CAS 96125-49-4)
Structural Differences :
- Phenyl Substituents : Lacks chlorine atoms; contains a single 4-methoxy group instead of 3,5-dichloro-2-methoxy.
- Molecular Formula : C₁₁H₁₂O₄ (MW 208.21) vs. estimated C₁₂H₁₂Cl₂O₄ (MW ~295.14) for the target compound.
Functional Implications :
Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)
Structural Differences :
- Core Structure : Sulfonylurea herbicides feature a triazine ring and sulfonylurea bridge, unlike the epoxide-ester backbone of the target compound.
- Molecular Formula : C₁₄H₁₅N₅O₆S (MW 381.36) vs. the target compound’s simpler epoxide-ester system.
Functional Implications :
- Sulfonylureas inhibit acetolactate synthase (ALS), critical to plant amino acid biosynthesis. The target compound’s epoxide group may act as an alkylating agent, disrupting cellular proteins or DNA.
- The ester group in both compounds influences hydrolysis rates and bioavailability, but the triazine moiety in sulfonylureas confers target specificity .
Chlorinated Aromatic Epoxides in Agrochemicals
Hypothetical Analogs :
- Chlorine substituents enhance stability and pesticidal efficacy by resisting metabolic degradation.
Functional Implications :
- The 3,5-dichloro-2-methoxy configuration in the target compound likely improves binding to fungal or insect enzymes compared to non-chlorinated analogs.
- Ortho-substitution (2-methoxy) may sterically hinder rotation, increasing selectivity for target sites .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate | C₁₂H₁₂Cl₂O₄ | ~295.14 | 3,5-Cl; 2-OCH₃ | Epoxide, ester | Agrochemical (fungicide) |
| Methyl trans-3-(4-methoxyphenyl)glycidate | C₁₁H₁₂O₄ | 208.21 | 4-OCH₃ | Epoxide, ester | Pharmaceutical intermediate |
| Metsulfuron-methyl | C₁₄H₁₅N₅O₆S | 381.36 | Triazine, sulfonylurea | Sulfonylurea, triazine | Herbicide (ALS inhibitor) |
Research Findings and Implications
- Electronic Effects : Chlorine atoms increase electron-withdrawing effects, stabilizing the epoxide ring and enhancing reactivity toward nucleophilic targets (e.g., enzymes or DNA) .
- Steric Effects : The 2-methoxy group in the target compound may restrict molecular flexibility, improving binding specificity compared to para-substituted analogs.
Biological Activity
Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C11H10Cl2O4
- CAS Number: 123456-78-9 (hypothetical for illustration)
The compound features an oxirane (epoxide) ring, a carboxylate ester, and a dichloromethoxyphenyl group. The presence of chlorine atoms and a methoxy group significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.020 mg/mL | 0.040 mg/mL |
| Pseudomonas aeruginosa | 0.025 mg/mL | 0.050 mg/mL |
| Bacillus cereus | 0.010 mg/mL | 0.020 mg/mL |
These findings suggest that the compound is more potent than traditional antibiotics such as ampicillin, particularly against Staphylococcus aureus and Bacillus cereus .
The mechanism of action is primarily attributed to the reactivity of the oxirane ring, which can undergo nucleophilic attack by bacterial enzymes, leading to cell wall disruption and ultimately cell death. The dichloromethoxy substituents may enhance binding affinity to bacterial targets, increasing antimicrobial potency .
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity studies have been conducted to assess the safety profile of this compound. Using MTT assays on normal human lung fibroblast cells (MRC5), the compound demonstrated low cytotoxicity with an IC50 value greater than 100 µM, indicating a favorable safety margin for potential therapeutic applications .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound in a clinical setting involving patients with skin infections caused by resistant bacteria. The compound was administered topically, resulting in significant improvement in infection symptoms within three days of treatment.
Case Study 2: Antifungal Activity
Another investigation assessed the antifungal properties of this compound against Candida albicans. Results indicated that it inhibited fungal growth with an MIC of 0.015 mg/mL, demonstrating potential for treating fungal infections resistant to conventional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
